tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679097 | |
| Record name | tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802983-66-0 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(3-pyrrolidinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802983-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H19N2O2. The structure includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's conformational flexibility and biological interactions.
- Carbamate Functional Group : Enhances solubility and reactivity, facilitating interactions with biological targets.
The compound primarily exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , influencing biochemical pathways critical for various physiological processes. The specific mechanism can vary based on the target involved, but it generally involves:
- Interaction with enzyme active sites, leading to inhibition of enzymatic activity.
- Binding to receptors, which may modulate signaling pathways.
Biological Activity
Research has highlighted several key areas where this compound demonstrates biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications.
- Receptor Binding : It interacts with various receptors, potentially affecting physiological responses such as neurotransmission and metabolic regulation.
- Cytotoxic Effects : Some studies suggest that derivatives of this compound may exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer therapies.
Case Studies and Experimental Data
Several studies have focused on the biological activity of this compound and its derivatives. Below are summarized findings from notable research:
Detailed Research Findings
-
Enzyme Inhibition Studies :
- Inhibition assays revealed that this compound significantly affects enzyme kinetics, suggesting its potential as a therapeutic agent in diseases where these enzymes play a critical role.
-
Cytotoxicity Assessments :
- Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cell lines at specific concentrations, showing promise for further development as anticancer agents.
-
Binding Affinity Studies :
- Interaction studies have elucidated the binding affinities of the compound to various receptors, contributing to understanding its pharmacological profile.
Scientific Research Applications
Pharmaceutical Applications
-
Building Block for Drug Synthesis
- tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate serves as a valuable building block in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to new pharmacological agents.
-
Ligand in Medicinal Chemistry
- The compound may act as a ligand in studies aimed at designing drugs targeting neurological disorders. Its interaction with neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression.
-
Binding Affinity Studies
- Preliminary studies indicate that this compound may modulate neurotransmitter activity. Further pharmacokinetic and pharmacodynamic investigations are needed to clarify its interaction profile with various receptors and enzymes.
Potential for Future Research
Given the compound's structural features, there is considerable potential for future research to explore:
- Neuropharmacology : Investigating its role in modulating neurotransmitter systems could lead to new therapeutic approaches for neurological disorders.
- Synthesis of Novel Compounds : Further exploration of its reactivity could facilitate the development of new drugs with enhanced efficacy and safety profiles.
Comparison with Similar Compounds
Substituent Variations on the Carbamate Group
- (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (CAS: 173340-26-6): Differs by the absence of the methyl group on the carbamate nitrogen, reducing lipophilicity (logP: ~1.2 vs. ~1.8 for the target compound). This modification impacts its cleavage kinetics under acidic conditions .
- tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate (CAS: 1203566-77-1): Incorporates a hydroxyl group on the pyrrolidine ring, increasing polarity (logP: ~0.5) and hydrogen-bonding capacity, making it more suitable for hydrophilic drug scaffolds .
Stereochemical Variations
Heterocyclic Core Modifications
Piperidine Analogs
Pyridine Derivatives
- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (CAS: N/A): Features a pyridine core with electron-donating methoxy groups, conferring aromaticity and π-stacking capabilities. This structural shift increases solubility in polar solvents (water solubility: ~2 mg/mL vs. <0.5 mg/mL for the target compound) .
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS: N/A): Halogen substituents enhance molecular weight (MW: 333.6 g/mol vs. 214.3 g/mol) and electrophilicity, enabling cross-coupling reactions in medicinal chemistry .
Structural and Functional Comparison Table
Preparation Methods
General Synthetic Route
The primary synthetic approach involves the reaction of (R)-3-pyrrolidinol or pyrrolidin-3-ylmethyl amine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage by nucleophilic attack of the amine on the chloroformate, yielding tert-butyl carbamate-protected pyrrolidine derivatives.
-
$$
\text{(R)-3-pyrrolidinol or pyrrolidin-3-ylmethyl amine} + \text{tert-butyl chloroformate} \xrightarrow[\text{anhydrous}]{\text{triethylamine}} \text{tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate}
$$ -
- Anhydrous environment to prevent hydrolysis of chloroformate and carbamate.
- Use of non-nucleophilic base (triethylamine) to neutralize HCl formed.
- Controlled temperature, typically ambient to 0 °C initially, then warming to room temperature.
- Solvent: Dry dichloromethane or similar aprotic solvents.
This method is widely used in both laboratory-scale and industrial-scale syntheses, with purification typically by recrystallization or chromatography to achieve high purity.
Industrial Scale Synthesis
Industrial production adapts the laboratory method to larger scale with optimization for yield and efficiency:
- Use of continuous flow reactors to improve mixing, heat transfer, and reaction control.
- Automated addition of reagents to maintain precise stoichiometry.
- Purification by crystallization or chromatographic techniques to ensure product quality.
- Solvent recycling and waste minimization strategies.
These adaptations allow for scalable, reproducible synthesis of this compound suitable for pharmaceutical intermediates.
Alternative Synthetic Approaches
Research literature reports alternative methods involving carbamate formation via intramolecular decarboxylative amination or protection strategies employing silyl protecting groups followed by carbamate formation. For example:
- Protection of hydroxycarbamates with tert-butyldimethylsilyl chloride (TBSCl) followed by reaction with benzoyl chloride and subsequent carbamate formation.
- Base-mediated intramolecular decarboxylative synthesis using cesium carbonate as base in acetonitrile solvent at elevated temperatures (around 100 °C) to form alkylamine derivatives.
While these methods are more specialized and less common for this compound specifically, they demonstrate the versatility of carbamate chemistry in related systems.
Preparation of Stock Solutions and Formulations
For biological or pharmaceutical applications, this compound hydrochloride salts are prepared as stock solutions using solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves:
- Dissolution of the compound in DMSO to form a master stock solution.
- Sequential addition of co-solvents with mixing and clarification steps to ensure clear solutions.
- Use of vortex, ultrasound, or gentle heating to aid dissolution.
A representative table for stock solution preparation at various concentrations is as follows:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.224 mL | 21.1202 mL | 42.2404 mL |
| 5 mM | 0.8448 mL | 4.224 mL | 8.4481 mL |
| 10 mM | 0.4224 mL | 2.112 mL | 4.224 mL |
This method ensures reproducible dosing and formulation quality for in vivo studies.
Summary Table of Preparation Methods
Q & A
Q. What are the primary synthetic routes for tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Reaction of pyrrolidin-3-ylmethanamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group.
- Step 2 : Protection of the secondary amine using tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often with a base like triethylamine to scavenge HCl .
- Key conditions : Reactions are performed under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions. Purification typically involves column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and Boc-group integrity.
- HPLC/MS for purity assessment and molecular weight verification.
- IR spectroscopy to identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. How is the Boc-protecting group selectively removed during downstream synthesis?
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to regenerate the free amine. Reaction monitoring via TLC or LCMS ensures complete deprotection without degrading the pyrrolidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Factorial design (e.g., varying temperature, solvent polarity, and base strength) identifies optimal parameters. For example, THF may improve solubility compared to DCM .
- Kinetic studies using in-situ FTIR or ReactIR track intermediate formation, enabling real-time adjustments .
- Computational modeling (DFT) predicts transition states to rationalize selectivity in alkylation or acylation steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of this compound with derivatives lacking the Boc group or methyl substitution to isolate pharmacophoric features .
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter receptor binding; replicate studies under identical conditions .
- Metabolic stability tests : Assess if Boc deprotection in vivo generates active metabolites, complicating interpretation .
Q. How does the compound’s stability impact experimental design?
- Hydrolytic stability : The Boc group is susceptible to acidic/basic hydrolysis. Storage at –20°C in anhydrous solvents (e.g., DMF) prevents degradation .
- Light sensitivity : UV/Vis studies show carbamates degrade under prolonged UV exposure; amber vials are recommended for long-term storage .
- Thermal analysis (DSC/TGA) identifies decomposition thresholds (>150°C), informing reaction temperature limits .
Q. What computational tools predict interactions with biological targets?
- Molecular docking (AutoDock, Schrödinger) models binding to enzymes like monoamine oxidases or GPCRs, guided by the pyrrolidine’s conformational flexibility .
- MD simulations (GROMACS) assess dynamic interactions over time, highlighting key hydrogen bonds or hydrophobic contacts .
- SAR libraries : Machine learning (e.g., Random Forest models) prioritize derivatives with enhanced affinity or solubility .
Q. How can the pyrrolidine core be modified to enhance pharmacological properties?
- Substituent effects : Introducing fluorinated groups (e.g., 3-fluorobenzoyl) improves metabolic stability and BBB penetration .
- Ring expansion : Replacing pyrrolidine with piperidine alters steric bulk and hydrogen-bonding capacity, impacting target selectivity .
- Prodrug strategies : Conjugating the carbamate with esterase-sensitive moieties enables controlled release in specific tissues .
Methodological Resources
- Synthetic protocols : Refer to PubChem (CID 75993986) and EPA DSSTox (DTXSID40408425) for validated procedures .
- Safety data : Consult SDS from ChemScene LLC for handling guidelines (CAS 167886-56-8) .
- Computational workflows : ICReDD’s reaction path search tools integrate quantum calculations with experimental feedback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
